molecular formula C13H17NO3 B5221860 3-methyl-2-(pentanoylamino)benzoic acid

3-methyl-2-(pentanoylamino)benzoic acid

Cat. No.: B5221860
M. Wt: 235.28 g/mol
InChI Key: VLYUGUVEQGQOPH-UHFFFAOYSA-N
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Description

3-Methyl-2-(pentanoylamino)benzoic acid is a benzoic acid derivative substituted with a methyl group at the 3-position and a pentanoylamino group (CH3(CH2)3CONH-) at the 2-position. This structural configuration confers unique physicochemical properties, including altered solubility, lipophilicity, and reactivity compared to simpler benzoic acid derivatives. Benzoic acid compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility in chemical modifications and biological activity .

Properties

IUPAC Name

3-methyl-2-(pentanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-11(15)14-12-9(2)6-5-7-10(12)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYUGUVEQGQOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(pentanoylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-methyl-2-aminobenzoic acid with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-2-(pentanoylamino)benzoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methyl-2-(pentanoylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoic acid scaffold significantly influence solubility, extraction efficiency, and biological activity. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) LogP* Extraction Rate (ELM System)* Antioxidant Activity (Relative to Benzoic Acid)
3-Methyl-2-(pentanoylamino)benzoic acid 3-CH3, 2-pentanoylamino ~279.3 ~3.2 Moderate (hypothesized) Low (predicted)
Benzoic acid No substituents 122.1 1.9 High (98% in <5 min) Baseline (1.0)
3-Methyl-2-(phenylamino)benzoic acid 3-CH3, 2-C6H5NH- 241.3 2.8 Not reported Not studied
Caffeic acid 3,4-di-OH, CH=CHCOOH 180.2 1.3 Low High (3× benzoic acid)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH3, CONH-C(CH3)2CH2OH 221.3 1.5 Not applicable Not studied

*LogP (octanol-water partition coefficient) and extraction rates are estimated based on substituent contributions.

  • This aligns with trends observed in ELM (emulsion liquid membrane) extraction systems, where bulky substituents like phenylamino groups slow diffusion rates .
  • Antioxidant Activity: Cinnamic acid derivatives (e.g., caffeic acid) exhibit superior antioxidant activity due to resonance-stabilized radicals from the CH=CHCOOH group. In contrast, alkyl or amide substituents (e.g., pentanoylamino) lack such stabilizing effects, predicting lower activity .

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